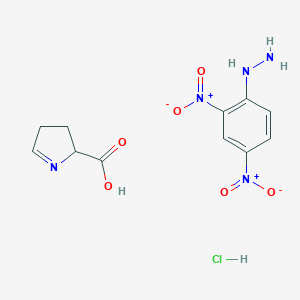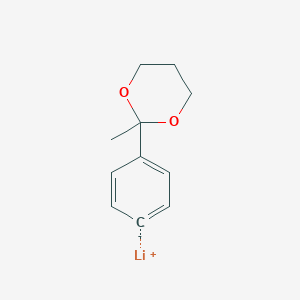
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a pyrazolidine derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is not fully understood. However, it has been suggested that 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid may inhibit the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid may also induce apoptosis in cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been shown to have various biochemical and physiological effects. In animal studies, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to reduce inflammation and oxidative stress. It has also been shown to improve glucose tolerance and insulin sensitivity. In addition, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several advantages for use in lab experiments. It is stable and can be stored for long periods without degradation. It is also soluble in various solvents, making it easy to use in experiments. However, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has some limitations. It is relatively expensive compared to other chemicals, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid. One area of interest is the development of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid derivatives with improved properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential therapeutic applications of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid in various diseases, including cancer, diabetes, and inflammation. Moreover, the mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid needs to be further elucidated to fully understand its potential applications. Finally, the safety and toxicity of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid need to be thoroughly investigated to ensure its safe use in humans.
Conclusion:
In conclusion, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is a promising chemical compound with potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid and its derivatives in various applications.
Méthodes De Synthèse
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid can be synthesized through various methods, including the reaction of 4-aminobenzoic acid with 4,4-dimethyl-3-oxo-pyrazolidine in the presence of a catalyst. Another method involves the reaction of 4-carboxybenzaldehyde with 4,4-dimethyl-3-oxo-pyrazolidine in the presence of a reducing agent. These methods have been used to produce 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid with high purity and yield.
Applications De Recherche Scientifique
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In antimicrobial research, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In anticancer research, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory research, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to suppress the production of inflammatory cytokines.
Propriétés
Numéro CAS |
107144-30-9 |
|---|---|
Nom du produit |
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid |
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16) |
Clé InChI |
RZSMYBKVQYILRO-UHFFFAOYSA-N |
SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
SMILES canonique |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Autres numéros CAS |
107144-30-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)